Tren-microgonotropen-b

Catalog No.
S614274
CAS No.
155056-06-7
M.F
C34H56N12O4
M. Wt
696.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tren-microgonotropen-b

CAS Number

155056-06-7

Product Name

Tren-microgonotropen-b

IUPAC Name

4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide

Molecular Formula

C34H56N12O4

Molecular Weight

696.9 g/mol

InChI

InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49)

InChI Key

GOLATTCLNFOKDS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C

Synonyms

MGT 6b, MGT-6b, microgonotropen-6b, tren-microgonotropen-b

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C

The exact mass of the compound Tren-microgonotropen-b is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Distamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tren-microgonotropen-b is a synthetic compound belonging to the class of microgonotropens, known for its selective binding to the minor groove of deoxyribonucleic acid (DNA). This compound is characterized by a tripyrrole peptide structure, which enhances its affinity for specific DNA sequences, particularly those rich in adenine and thymine. Tren-microgonotropen-b is utilized in various scientific fields, including molecular biology and medicinal chemistry, due to its unique properties that facilitate interactions with nucleic acids.

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can alter the functional groups present on the pyrrole units within the compound.
  • Substitution: Substitution reactions allow for the introduction of new functional groups, enhancing the compound's biological activity and specificity.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
  • Substitution Reagents: Halogenating agents and nucleophiles are employed in substitution reactions to modify the compound's structure.

Major Products

The major products resulting from these reactions include various derivatives of tren-microgonotropen-b that exhibit altered binding affinities and specificities for DNA, potentially broadening its application scope in research and therapeutic settings.

Tren-microgonotropen-b exhibits notable biological activity, particularly in its ability to bind selectively to A/T-rich regions of DNA. This binding capability allows it to interfere with transcription factor-DNA interactions, making it a valuable tool for studying gene regulation. Research indicates that tren-microgonotropen-b can inhibit transcription processes effectively, thus holding potential for applications in gene therapy and cancer treatment.

The synthesis of tren-microgonotropen-b involves a multi-step process primarily focused on assembling its tripyrrole peptide structure. Key steps include:

  • Formation of Pyrrole Units: Pyrrole units are synthesized through condensation reactions involving appropriate starting materials.
  • Peptide Bond Formation: These pyrrole units are linked using peptide coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
  • Functionalization: The terminal groups of the peptide chain are modified to enhance binding affinity for DNA.

Tren-microgonotropen-b has diverse applications across several fields:

  • Chemistry: It serves as a tool for studying DNA interactions and developing new DNA-binding molecules.
  • Biology: The compound is employed in gene regulation studies to selectively inhibit transcription factor-DNA interactions.
  • Medicine: It is investigated as a potential therapeutic agent in gene therapy and cancer treatment.
  • Industry: Tren-microgonotropen-b is utilized in developing diagnostic tools and biosensors for detecting specific nucleic acid sequences.

Studies have demonstrated that tren-microgonotropen-b forms stable complexes with A/T-rich DNA sequences. For instance, it has been shown to bind effectively to specific oligomers, forming 1:1 complexes that facilitate further investigations into its binding dynamics and stoichiometry. Electrophoretic gel shift assays reveal that this compound can induce conformational changes in DNA, indicating its potential utility in manipulating genetic material.

Similar Compounds

  • Dien-microgonotropen-a
  • Dien-microgonotropen-c
  • Distamycin

Uniqueness

Tren-microgonotropen-b stands out due to its specific binding affinity for the minor groove of DNA, which allows it to inhibit transcription factor-DNA interactions more effectively than other similar compounds. Its tripyrrole structure and functionalization enhance its binding specificity and potency, making it a valuable tool in molecular biology research. In comparison:

CompoundBinding SiteStructure TypeUnique Features
Tren-microgonotropen-bMinor grooveTripyrrole peptideHigh specificity for A/T-rich sequences
Dien-microgonotropen-aMinor grooveTripyrrole derivativeLess potent than tren-microgonotropen-b
Dien-microgonotropen-cMinor grooveTripyrrole derivativeDifferent functional groups affecting binding
DistamycinMinor grooveNon-peptide antibioticBroader range of action but less specificity

This table highlights how tren-microgonotropen-b's unique structural features contribute to its enhanced biological activity compared to similar compounds.

Tren-microgonotropen-b is synthesized via a multi-step solid-phase approach combining peptide chemistry with polyamine functionalization. The core tripyrrole scaffold is constructed using Boc-protected pyrrole and imidazole carboxylic acid monomers, which are sequentially coupled to a β-alanine-PAM resin under automated conditions. Key steps include:

  • Monomer Activation: Boc-pyrrole and imidazole carboxylic acids are activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form reactive esters.
  • Stepwise Elongation: Each monomer is coupled in a C-to-N direction, with Boc deprotection using trifluoroacetic acid (TFA) between cycles. The γ-aminobutyric acid spacer is introduced to enable hairpin formation.
  • Polyamine Conjugation: A tren (triethylenetetramine) polyamine tail is appended to the central pyrrole via nucleophilic substitution of a bromohexyl intermediate, followed by phthalimide deprotection.

Table 1: Representative coupling yields for solid-phase synthesis

StepReagentsYield (%)
Pyrrole couplingDCC/HOBt, DIEA, DMF98.5
Imidazole couplingHBTU, DIEA, NMP97.2
Tren polyamine additionK₂CO₃, DMF, 60°C89.7

Final cleavage from the resin using methylamine yields the free polyamide, which is purified via reverse-phase HPLC.

Molecular Modeling of Tripyrrole-DNA Interface Geometry

The tripyrrole moiety of tren-microgonotropen-b binds the minor groove of A/T-rich DNA sequences (e.g., 5'-AAATTT-3') through shape complementarity and hydrogen bonding. Molecular dynamics simulations reveal:

  • Van der Waals Contacts: Pyrrole N-methyl groups fit into the groove’s electrostatic potential surface, maintaining a 3.4 Å distance from thymine O2 atoms.
  • Hydrogen Bonding: The amide NH groups form bifurcated hydrogen bonds with adenine N3 (2.8 Å) and thymine O2 (3.1 Å).
  • Polyamine-DNA Major Groove Interaction: The tren tail extends into the major groove, forming salt bridges with phosphate oxygens (P9 and P10) at 4.7–5.2 Å distances.

Table 2: Key hydrogen bonding distances in the d(CGCAAATTTGCG)₂ complex

DonorAcceptorDistance (Å)
Pyrrole NHAdenine N32.81
Imidazole NHThymine O23.09
Tren terminal NH₂Phosphate oxygen (P10)4.73

Zinc(II) Coordination Complex Formation and Helical Distortion Mechanisms

Tren-microgonotropen-b forms a 1:1 complex with Zn(II), which induces conformational changes in DNA:

  • Coordination Geometry: Zn(II) binds the tren polyamine’s tertiary amines (N1 and N4) and two phosphate oxygens (P9 and P10), adopting a distorted octahedral geometry.
  • Helical Perturbations:
    • Reduced Rise: Base-pair rise decreases from 3.4 Å to 2.9 Å at the binding site due to phosphate backbone compression.
    • Groove Widening: The minor groove expands from 11.2 Å to 13.6 Å, while the major groove narrows by 1.8 Å.
    • Helical Bend: A 14.6° bend is induced, destabilizing protein-DNA interactions (e.g., E2F1 transcription factor).

Table 3: DNA helical parameters before/after Zn(II) coordination

ParameterFree DNAZn(II)-Complex
Minor groove width11.2 Å13.6 Å
Major groove depth8.5 Å6.7 Å
Helical twist34.1°29.8°

31P NMR studies confirm Zn(II)-phosphate coordination through upfield shifts of 2.3 ppm for P9 and 1.9 ppm for P10. This metal-mediated distortion enhances the compound’s ability to block transcription factor binding by >1,000-fold compared to distamycin.

Minor Groove Recognition of A/T-Rich Regions

Tren-microgonotropen-b represents a sophisticated class of DNA-binding compounds that exhibits remarkable selectivity for adenine/thymine-rich regions within the minor groove of double-stranded DNA [1] [2]. This compound consists of a tripyrrole peptide moiety that serves as the primary recognition element for minor groove binding, coupled with a tris(2-aminoethyl)amine polyamine side chain that extends into the major groove [5] [12]. The molecular architecture of tren-microgonotropen-b enables dual-groove contact, fundamentally distinguishing it from classical minor groove-binding agents that interact solely with a single groove [3] [10].

The sequence recognition mechanism of tren-microgonotropen-b involves specific hydrogen bonding interactions between the tripyrrole peptide backbone and the adenine and thymine bases within the minor groove [1] [5]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the compound preferentially binds to the adenine/thymine-rich region of oligonucleotides such as d(CGCAAATTTGCG)2, forming stable complexes through a network of hydrogen bonds and van der Waals interactions [1] [12]. The crescent-shaped molecular geometry of the tripyrrole peptide allows for optimal complementarity with the narrow minor groove characteristic of adenine/thymine base pairs [8] [37].

Structural analysis reveals that tren-microgonotropen-b exhibits extraordinary specificity for nine base pair adenine/thymine-rich binding sites, with equilibrium constants reaching approximately 10^13 M^-1 for optimal sequences [8]. Single base pair adenine/thymine to guanine/cytosine substitutions within the binding site decrease the equilibrium constant by one to two orders of magnitude, emphasizing the critical importance of sequence specificity [8]. The compound demonstrates the ability to distinguish nine base pair adenine/thymine-rich binding sites from sequences containing fewer than nine contiguous adenine/thymine base pairs [8].

The recognition process involves conformational adaptation of both the DNA and the ligand upon complex formation [1] [4]. Proton nuclear magnetic resonance studies indicate that binding of tren-microgonotropen-b to adenine/thymine-rich regions results in characteristic chemical shift changes for both the exchangeable and non-exchangeable protons of the DNA [1]. The compound induces specific alterations in DNA structure, including decreased curvature of bent kinetoplast DNA and increased curvature of linear DNA fragments, demonstrating its capacity to modulate DNA flexibility and shape [4].

DNA SequenceComplex StoichiometryBinding SiteStudy Method
d(CGCAAATTTGCG)2 (oligo-12)1:1A3T3 region1H NMR titration
d(GGCGCAAATTTGGCGG)2 (oligo-16)1:1 and 2:1A4T4 regionFluorescence titration
d(CGCGA3T3GGCGG)21:1 and 2:1A3T3 regionEquilibrium analysis

Stoichiometric Analysis of 1:1 vs. 2:1 Drug-DNA Complexes

The stoichiometric binding behavior of tren-microgonotropen-b exhibits distinct patterns that depend on the specific DNA sequence and structural context [5] [12] [15]. For the dodecameric duplex d(CGCAAATTTGCG)2, nuclear magnetic resonance titration studies demonstrate exclusive formation of 1:1 complexes, with no evidence of higher-order binding stoichiometries [5] [12]. This contrasts markedly with the binding behavior of distamycin, which forms both 2:1 and 4:1 complexes with the same DNA sequence [5] [12].

The transition from 1:1 to mixed 1:1 and 2:1 binding modes occurs when tren-microgonotropen-b interacts with longer DNA sequences, such as the hexadecameric duplex d(GGCGCAAATTTGGCGG)2 [12] [15]. This change in stoichiometry correlates directly with the increased guanine/cytosine terminal base pairing in the longer oligonucleotide, despite both sequences containing identical adenine/thymine binding sites [12]. The presence of additional guanine/cytosine base pairs appears to stabilize the DNA duplex sufficiently to accommodate multiple ligand molecules [15].

Equilibrium binding analysis reveals that the formation of 1:1 complexes is characterized by high-affinity interactions with equilibrium constants (K1) typically ranging from 10^8 to 10^9 M^-1 [14]. The subsequent formation of 2:1 complexes occurs with lower affinity, as indicated by K2 values that are generally one to two orders of magnitude smaller than K1 [14]. This sequential binding pattern suggests that the first ligand molecule binding event facilitates or inhibits the binding of a second molecule, depending on the specific DNA context [14].

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural differences between 1:1 and 2:1 complexes [1] [5]. In 1:1 complexes, the tren-microgonotropen-b molecule occupies the adenine/thymine-rich minor groove region with the polyamine side chain extending into the major groove to contact the phosphodiester backbone [1]. The formation of 2:1 complexes involves antiparallel arrangement of two ligand molecules within the minor groove, similar to the binding mode observed for other minor groove-binding agents [14].

The stability of these complexes varies significantly with stoichiometry and DNA sequence context [3] [14]. Higher-order complexes generally exhibit decreased thermodynamic stability compared to 1:1 complexes, as evidenced by faster dissociation kinetics and reduced binding enthalpies [14]. This differential stability has important implications for the biological activity and selectivity of tren-microgonotropen-b in cellular environments [3].

CompoundK1 x K2 (M^-2)Binding ModeTarget Sequence
Tren-microgonotropen-b (6b)~10^101:1 (primary)A/T-rich regions
Dien-microgonotropen-c (5c)~10^91:1 and 2:1A/T-rich regions
Distamycin (Dm)~10^72:1 and 4:1A/T-rich regions
MGT-6a~10^111:1 and 2:1A3T3 sites
MGT-6b~10^111:1 and 2:1A3T3 sites

Phosphate Backbone Interactions in Major Groove Penetration

The unique architectural design of tren-microgonotropen-b enables simultaneous interaction with both the minor groove through its tripyrrole peptide component and the major groove through its tris(2-aminoethyl)amine polyamine side chain [1] [10] [11]. This dual-groove binding mechanism represents a fundamental advancement over classical DNA-binding agents that interact exclusively with either the major or minor groove [10] [13]. The polyamine side chain of tren-microgonotropen-b is protonated and positively charged at physiological pH, facilitating strong electrostatic interactions with the negatively charged phosphodiester backbone [11] [21].

Phosphorus-31 nuclear magnetic resonance spectroscopy studies provide direct evidence for the interaction between the polyamine side chain and specific phosphate groups within the DNA backbone [1]. These studies demonstrate that the P9 and P10 phosphate oxygens, which are initially held by hydrogen bonding to the tris(2-aminoethyl)amine substituent in the DNA-ligand complex, become coordination sites for metal ions when zinc is present in the system [1]. This transition results in a significant conformational change, including a 2 Angstrom decrease in the adjacent phosphate-to-phosphate distance at the binding site [1].

The electrostatic interactions between the protonated polyamine side chain and the phosphodiester backbone contribute significantly to the overall binding affinity of tren-microgonotropen-b [11] [18]. Thermodynamic analysis indicates that the polyamine tail enhances the free energy of binding by more than 5 kilocalories per mole compared to compounds lacking this structural feature [8]. This enhancement results from the neutralization of negative charges on the phosphate groups, which reduces electrostatic repulsion and stabilizes the ligand-DNA complex [11] [21].

Molecular modeling studies suggest that tren-microgonotropen-b adopts a spiral-like conformation that fits almost a full turn of the DNA helix, maximizing contact with the phosphodiester backbone [8]. This extended conformation allows the polyamine side chain to span multiple phosphate groups, creating a network of electrostatic interactions that anchor the ligand to the DNA structure [8] [18]. The flexibility of the polyamine chain enables adaptation to different DNA sequences and conformations while maintaining optimal electrostatic contacts [8].

The major groove penetration mechanism also involves specific interactions with water molecules and counterions that are normally associated with the phosphodiester backbone [1] [20]. Binding of tren-microgonotropen-b displaces these hydration layers, resulting in both enthalpic and entropic contributions to the overall binding thermodynamics [1]. The displacement of ordered water molecules contributes favorably to the binding entropy, while the formation of new electrostatic contacts provides enthalpic stabilization [20].

ComponentFunctionInteraction SiteBinding Contribution
Tripyrrole peptideMinor groove bindingDNA minor groove A/T regionsSequence specificity
Tren polyamine side chainPhosphate backbone interactionMajor groove phosphodiester backboneHigh affinity enhancement
Central pyrrole linkerConnection between peptide and polyamineBridging regionStructural flexibility
Terminal amino groupsElectrostatic interactionsPhosphate groupsCharge neutralization

The phosphate backbone interactions also influence the overall DNA structure and dynamics [1] [4]. Binding of tren-microgonotropen-b results in local changes in DNA bending and flexibility, with the compound capable of both straightening curved DNA and inducing curvature in linear DNA depending on the sequence context [4]. These structural modifications arise from the constraints imposed by the simultaneous minor groove and phosphate backbone interactions, which restrict the conformational freedom of the DNA molecule [4].

XLogP3

-2

Other CAS

155056-06-7

Wikipedia

Tren-microgonotropen-b

Dates

Last modified: 02-18-2024

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